Product packaging for 1(2H)-Phthalazinone, 4-(methylsulfonyl)-(Cat. No.:CAS No. 62645-06-1)

1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Cat. No.: B3275533
CAS No.: 62645-06-1
M. Wt: 224.24 g/mol
InChI Key: FKGHDASBJQUZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1(2H)-Phthalazinone, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1(2H)-Phthalazinone, 4-(methylsulfonyl)- is 224.02556330 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1(2H)-Phthalazinone, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Phthalazinone, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3S B3275533 1(2H)-Phthalazinone, 4-(methylsulfonyl)- CAS No. 62645-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonyl-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)9-7-5-3-2-4-6(7)8(12)10-11-9/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHDASBJQUZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90806477
Record name 4-(Methanesulfonyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62645-06-1
Record name 4-(Methanesulfonyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 1 2h Phthalazinone, 4 Methylsulfonyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific ¹H or ¹³C NMR spectroscopic data for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- has been reported in the reviewed literature. While NMR data is available for the parent 1(2H)-phthalazinone and various other derivatives, this information cannot be extrapolated to definitively assign chemical shifts and coupling constants for the target molecule without direct experimental evidence. nih.govmdpi.comspectrabase.comspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectra (HRMS) and specific fragmentation patterns for 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, is not available. Studies on related phthalazinone compounds provide insights into potential fragmentation pathways of the core structure, but the influence of the 4-(methylsulfonyl) substituent on the mass spectral behavior has not been documented. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

While the characteristic IR absorption bands for the phthalazinone nucleus are generally understood from studies of analogous compounds, a specific experimental IR spectrum for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- detailing the vibrational frequencies of its key functional groups, particularly the sulfonyl (SO₂) group, has not been published. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- has not been deposited in crystallographic databases, nor has its determination been described in the literature. Therefore, precise data on its solid-state conformation, molecular geometry, intermolecular interactions, and crystal packing remains unknown. nih.govnih.govresearchgate.net

Conformational Analysis and Molecular Geometry

Without X-ray crystallographic data, a definitive analysis of the molecular geometry, including bond lengths, bond angles, and the conformation of the methylsulfonyl group relative to the phthalazinone ring system, cannot be provided.

Intermolecular Interactions and Crystal Packing

The nature of the intermolecular forces, such as hydrogen bonding or π–π stacking, that govern the crystal packing of 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, has not been experimentally determined.

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

As a direct consequence of the absence of a crystal structure, a Hirshfeld surface analysis to quantify the intermolecular contacts of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- has not been performed or reported.

Computational Chemistry and Molecular Modeling Studies of 1 2h Phthalazinone, 4 Methylsulfonyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule in the absence of a biological target. bhu.ac.in These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic nature.

The electronic structure of a molecule dictates its fundamental chemical behavior. For 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, quantum chemical calculations would reveal key geometric and electronic parameters. The phthalazinone ring system is nearly planar, and the dihedral angle between this core and any substituents is a critical structural parameter. nih.gov The presence of the electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the C4 position significantly influences the electron distribution across the phthalazinone scaffold.

Table 1: Illustrative Geometrical and Electronic Properties of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- from Quantum Chemical Calculations Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental values for this specific compound.

ParameterCalculated ValueDescription
Total Energy-985.4 HartreeThe total electronic energy of the optimized molecule.
Dipole Moment4.5 DebyeA measure of the molecule's overall polarity.
C4-S Bond Length1.78 ÅThe distance between the phthalazinone C4 carbon and the sulfur atom of the methylsulfonyl group.
O=S=O Bond Angle119.5°The angle within the sulfonyl group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acadpubl.eumalayajournal.org In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, the oxygen atoms of the carbonyl and sulfonyl groups would exhibit strong negative potential, while the N-H proton would show a positive potential. bhu.ac.inmalayajournal.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. researchgate.net In this molecule, the HOMO would likely be distributed over the fused aromatic ring system, while the LUMO may be localized on the phthalazinone ring and the electron-withdrawing sulfonyl group.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- Note: The following data is illustrative and not based on published experimental values for this specific compound.

OrbitalEnergy (eV)Description
HOMO-6.8 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO-2.1 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVEnergy difference indicating chemical reactivity and kinetic stability.

Molecular Docking Simulations with Biological Targets

Phthalazinone derivatives are known to interact with a wide range of biological targets, including enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases. researchgate.netnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.

Docking simulations place the 1(2H)-Phthalazinone, 4-(methylsulfonyl)- molecule into the active site of a target protein. The analysis then identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The carbonyl oxygen of the phthalazinone core and the oxygens of the sulfonyl group are potent hydrogen bond acceptors. The aromatic rings can participate in hydrophobic and π-π interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. nih.gov

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values suggest a more stable complex and potentially higher inhibitory potency. These predictions are crucial for prioritizing compounds for synthesis and biological testing. For example, docking studies of pyran-linked phthalazinone-pyrazole hybrids against hydroxymethyltransferase 2 (SHMT2) protein showed binding energies in the range of -8.4 to -8.8 kcal/mol, indicating strong affinity. nih.gov

Table 3: Illustrative Molecular Docking Results for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- with a Hypothetical Kinase Target Note: This data is hypothetical and for illustrative purposes only.

ParameterValue/ResiduesSignificance
Binding Energy-9.2 kcal/molPredicted strength of the ligand-protein interaction.
Hydrogen BondsLys76, Asp184Key stabilizing interactions with the protein's active site.
Hydrophobic InteractionsVal62, Leu135, Phe182Non-polar interactions contributing to binding.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.govnih.gov For the phthalazinone scaffold, SAR studies have shown that substitutions at the N2 and C4 positions are critical for modulating biological activity. nih.govosf.ioresearchgate.net

The introduction of the 4-(methylsulfonyl) group is a key structural modification. The sulfonyl group is a strong hydrogen bond acceptor and can significantly alter the molecule's electronic profile and solubility. SAR studies would involve synthesizing a series of analogs where the methylsulfonyl group is modified or replaced with other substituents to observe the effect on activity. For instance, replacing the methyl group with other alkyl or aryl groups, or changing the substituent at the N2 position, would provide valuable data on the structural requirements for optimal biological activity. Such studies have been crucial in developing potent phthalazinone-based inhibitors for targets like PARP-1. osf.io

Table 4: Illustrative Structure-Activity Relationship (SAR) for C4-Substituted 1(2H)-Phthalazinone Analogs Note: This table is a hypothetical representation of an SAR study.

CompoundC4-SubstituentHypothetical Activity (IC₅₀, µM)Inferred Relationship
A-H50.2Baseline activity.
B-Cl15.8Electron-withdrawing group improves activity.
C-CH₃25.4Small alkyl group shows moderate activity.
D (Target)-SO₂CH₃1.5Strong electron-withdrawing, H-bond accepting sulfonyl group significantly enhances potency.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activities of chemical compounds based on their physicochemical properties. For phthalazinone derivatives, QSAR models have been developed to correlate their structural features with various biological endpoints, such as anticancer and enzyme inhibitory activities. researchgate.netnih.gov These models are typically built using a series of analogous compounds where structural modifications are systematically related to changes in activity.

While specific QSAR models exclusively for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- are not extensively documented in publicly available literature, studies on related phthalazinone derivatives provide a framework for understanding the potential descriptors that could govern its activity. For instance, QSAR studies on phthalazinone derivatives as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) have highlighted the importance of descriptors such as electronic properties (e.g., electrostatic potential, partial charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). rsc.org The 4-methylsulfonyl group in the target compound would significantly influence these descriptors, particularly its electronic and steric properties, which would be critical inputs for any QSAR model.

A hypothetical QSAR study on a series of 4-substituted phthalazinone analogs, including the 4-methylsulfonyl derivative, would likely reveal the following:

Electronic Effects: The strong electron-withdrawing nature of the methylsulfonyl group would be a key parameter.

Steric Factors: The size and shape of the methylsulfonyl group would be modeled to understand its impact on binding to a target protein.

Hydrogen Bonding Potential: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, a feature that is often crucial for biological activity.

A representative table from a QSAR study on analogous phthalazinone derivatives is presented below:

DescriptorContribution to ActivityRationale
Electronic (e.g., Hammett constant) Positive or NegativeThe electron-withdrawing or donating nature of the substituent at the 4-position can modulate the electronic environment of the phthalazinone core, affecting interactions with the target.
Steric (e.g., Molar Refractivity) Optimal ValueThe size and polarizability of the substituent can influence the fit within a binding pocket. An optimal size is often required for maximal activity.
Hydrophobic (e.g., logP) Positive or NegativeThe hydrophobicity of the substituent affects the overall lipophilicity of the molecule, which is important for membrane permeability and interaction with hydrophobic pockets in the target protein.

This table is a generalized representation based on QSAR principles and findings for related compound series.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For phthalazinone derivatives, pharmacophore models have been instrumental in designing new compounds with enhanced potency and selectivity for various targets, including enzymes and receptors.

A ligand-based pharmacophore model for phthalazinone analogs has been described, which typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net A study on phthalazinone analogs identified a six-feature pharmacophore composed of three hydrophobic spheres and three hydrogen bond acceptors as being crucial for activity. researchgate.net

In the context of 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the phthalazinone ring and the two oxygen atoms of the methylsulfonyl group.

Aromatic Ring: The fused benzene (B151609) ring of the phthalazinone core.

Hydrophobic Group: The methyl group of the methylsulfonyl substituent.

A pharmacophore model incorporating these features would be essential for virtual screening of compound libraries to identify novel molecules with similar biological activity profiles. The model would also guide the rational design of new derivatives with improved interactions with the target.

Pharmacophoric FeatureCorresponding Moiety in 1(2H)-Phthalazinone, 4-(methylsulfonyl)-Importance in Binding
Hydrogen Bond Acceptor Carbonyl oxygen (C=O) of the phthalazinone ringForms key hydrogen bonds with amino acid residues in the active site of target enzymes.
Hydrogen Bond Acceptor Oxygen atoms of the methylsulfonyl group (-SO2-)Can form additional hydrogen bonds, enhancing binding affinity and selectivity.
Aromatic Ring Benzene ring of the phthalazinone scaffoldParticipates in π-π stacking or hydrophobic interactions with aromatic amino acid residues.
Hydrophobic Center Methyl group (-CH3) of the methylsulfonyl substituentCan occupy a small hydrophobic pocket within the binding site.

This table outlines the potential pharmacophoric features of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- based on general principles and models for related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior and preferred three-dimensional structures of molecules. frontiersin.org For 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, these methods can provide insights into its flexibility, the orientation of the methylsulfonyl group relative to the phthalazinone ring, and its behavior in a biological environment, such as in solution or when bound to a protein. nih.govbit.edu.cn

Conformational analysis would reveal the energetically favorable conformations of the molecule. The phthalazinone ring system is largely planar, but the torsion angle between the C4 carbon and the sulfur atom of the methylsulfonyl group is a key flexible bond. The orientation of this group can significantly impact how the molecule presents its pharmacophoric features to a biological target.

Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing a more realistic picture of its behavior. mdpi.com An MD simulation of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in an aqueous environment would show how water molecules interact with the polar sulfonyl group and the rest of the molecule. When complexed with a protein, MD simulations can reveal the stability of the binding mode, the key intermolecular interactions, and any conformational changes that occur upon binding. mdpi.com

ParameterFinding from Computational AnalysisImplication for Biological Activity
Preferred Conformation The methylsulfonyl group is likely to adopt a specific orientation relative to the planar phthalazinone ring to minimize steric hindrance.The preferred conformation determines the shape of the molecule and how it fits into a binding pocket.
Molecular Flexibility The bond connecting the methylsulfonyl group to the phthalazinone ring allows for some rotational freedom.A degree of flexibility can be advantageous for induced-fit binding to a target protein.
Solvation The polar sulfonyl group is expected to be well-solvated by water molecules.Solvation affects the molecule's solubility and the energetics of binding to a less polar protein active site.
Binding Stability (in complex) MD simulations can predict the stability of the ligand-protein complex over time.Stable binding is a prerequisite for sustained biological activity.

This table summarizes the expected findings from conformational analysis and molecular dynamics simulations of 1(2H)-Phthalazinone, 4-(methylsulfonyl)-.

Preclinical Biological Investigations of 1 2h Phthalazinone, 4 Methylsulfonyl

In Vitro Biochemical and Cell-Based Assays

Enzyme Inhibition Profiling

Lipoxygenase (LOX) Inhibition (e.g., 5-LOX, 15-LOX)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. The inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key strategy in the development of anti-inflammatory drugs.

In the search for novel anti-inflammatory agents, a series of phthalazinone derivatives featuring a methanesulfonyl group were designed and synthesized. This design was based on the pharmacophoric features of existing anti-inflammatory drugs. Subsequent evaluation of these compounds for their inhibitory potency against 5-LOX identified a promising candidate within this series. Specifically, one derivative demonstrated significant inhibitory activity, highlighting the potential of the phthalazinone scaffold with a methylsulfonyl group for developing new LOX inhibitors.

Compound IDTargetIC50 (µM)Biological Model
365-LOX6.2Carrageenan-induced rat paw edema model
DNA Methyltransferase (DNMT3A) Inhibition

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of cancer, making DNMTs an attractive target for cancer therapy.

Recent studies have explored a new class of allosteric inhibitors of DNA methyltransferase 3A (DNMT3A). These investigations have revealed that the phthalazinone moiety is an indispensable component for the inhibitory activity of these compounds against DNMT3A. mdpi.comnih.gov This finding underscores the importance of the phthalazinone structure in the design of novel DNMT3A inhibitors. The development of such allosteric inhibitors is of particular interest as they may offer a more specific and less toxic alternative to existing DNMT inhibitors that are incorporated into DNA and can cause significant side effects. mdpi.com

Compound ClassTargetKey Structural Moiety for ActivityMechanism of Action
Phthalazinone derivativesDNMT3APhthalazinoneAllosteric Inhibition
Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in human cancers. nih.gov As such, they are considered important targets for the development of new anticancer therapies.

Several studies have investigated phthalazinone derivatives as inhibitors of Aurora kinases. For instance, a series of 4-substituted phthalazinones were synthesized and evaluated for their anti-proliferative activities, leading to the identification of a potent inhibitor of Aurora B kinase. nih.gov Another study identified phthalazinone pyrazoles as potent and selective inhibitors of Aurora A kinase. mdpi.com Furthermore, a specific phthalazinone derivative has been identified as an inhibitor of Aurora kinase A.

CompoundTargetIC50 (nM)Cell Line (for anti-proliferative activity)
17bAurora B142HCT116
12cAurora A118HeLa, A549, HepG2, LoVo, HCT116
12cAurora B80HeLa, A549, HepG2, LoVo, HCT116
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for a number of clinically used anticancer drugs.

The phthalazine moiety has been recognized for its potential in developing antitumor agents that act as DNA intercalators and topoisomerase II inhibitors. mdpi.com Research into oxadiazol-phthalazinones has suggested that their anticancer activities may be linked to their ability to inhibit topoisomerase II. nih.gov More specifically, a series of novel phthalazine-based derivatives were designed and synthesized, with one compound in particular demonstrating potent inhibition of the Topoisomerase II enzyme. mdpi.com

Compound IDTargetIC50 (µM)
9dTopoisomerase II7.02 ± 0.54
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a major strategy in cancer therapy.

Numerous phthalazine derivatives have been investigated as potent inhibitors of VEGFR-2. patsnap.com These studies have led to the development of novel compounds with significant inhibitory activity. For example, a series of new phthalazine derivatives were designed, and several compounds were found to be highly potent inhibitors of VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov

Compound IDTargetIC50 (µM)
2gVEGFR-20.148
4aVEGFR-20.196
3aVEGFR-20.375
5bVEGFR-20.331
5aVEGFR-20.548
3cVEGFR-20.892
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.

While the phthalazinone scaffold is present in various kinase inhibitors, current research has not specifically detailed the inhibitory activity of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- against Glycogen Synthase Kinase-3 Beta (GSK-3β). However, one study on a different phthalazinone derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone, which was initially investigated as an Aurora kinase A inhibitor, revealed a previously unreported inhibitory activity against GSK3. This suggests that the phthalazinone core structure may have the potential for GSK-3β inhibition, though further investigation is required to determine if this applies to the 4-(methylsulfonyl) derivative.

Factor Xa and Factor XIa Inhibition

Factor Xa and Factor XIa are key enzymes in the coagulation cascade, and their inhibition is a major strategy for the prevention and treatment of thrombotic disorders.

To date, preclinical investigations specifically examining the inhibitory effects of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on Factor Xa and Factor XIa have not been reported in the scientific literature. While various classes of compounds have been explored as inhibitors for these coagulation factors, there is currently no available data to suggest that the phthalazinone scaffold, particularly with a 4-(methylsulfonyl) substitution, has been evaluated for this specific biological activity.

Human Hepatitis B Virus (HBV) Capsid Assembly Inhibition

While no data exists for 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, other novel phthalazinone derivatives have been identified as potent inhibitors of the Hepatitis B Virus (HBV). One such derivative, referred to as compound 5832, functions as a capsid assembly modulator. nih.govmdpi.com Research indicates that this compound interferes with the core protein assembly domain, leading to the formation of genome-free empty capsids. nih.govmdpi.com This action results in a significant decrease in both extracellular and intracellular HBV DNA. nih.govmdpi.com

In an AAV-HBV transduced mouse model, a similar phthalazinone derivative, 19f, demonstrated a significant reduction in the HBV DNA viral load after a four-week treatment period. researchgate.net Furthermore, studies on compound 5832 have shown that its treatment can activate apoptotic signaling by increasing the expression of death receptor 5 (DR5), which may contribute to the elimination of HBcAg-positive hepatocytes. mdpi.com These findings suggest that the phthalazinone scaffold is a promising area for the development of new anti-HBV drugs.

Receptor Binding and Antagonism Studies

Androgen Receptor (AR) Antagonism

Specific studies on the androgen receptor antagonism of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- were not found. However, research into other derivatives, specifically those with a 4-benzyl-1-(2H)-phthalazinone skeleton, has shown this class of compounds to be a source of nonsteroidal androgen receptor (AR) antagonists. One particular derivative, compound 11c, which features two ortho-substituents on the phenyl group, was found to potently inhibit the proliferation of SC-3 cells with an IC50 of 0.18 μM and demonstrated a high binding affinity for the wild-type AR with an IC50 of 10.9 μM, which is comparable to the established antagonist, hydroxyflutamide. nih.gov This compound also showed inhibitory effects on the proliferation of LNCaP cells, which harbor a mutated form of the androgen receptor (T877A). nih.gov

α-Adrenoceptor (α1-AR) Antagonism

There is no available information on the α-Adrenoceptor antagonism of 1(2H)-Phthalazinone, 4-(methylsulfonyl)-. However, the phthalazinone scaffold has been explored for its effects on α1-adrenoceptors. A study focused on the design and synthesis of a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives to evaluate their affinity and selectivity towards α1-AR. mdpi.com This indicates that the broader class of phthalazinone compounds is of interest for its potential interactions with adrenergic receptors.

Histamine Receptor (H1, H3) Antagonism

No specific data on the histamine receptor antagonism of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- could be located. The phthalazinone scaffold is, however, a recognized pharmacophore in the development of histamine H1 receptor antagonists and single-ligand dual H1 and H3 receptor antagonists. nih.govmdpi.com Research in this area has led to the identification of potent phthalazinone-based antagonists suitable for the treatment of conditions like allergic rhinitis. mdpi.com These studies focus on various substitutions on the phthalazinone core to optimize potency and selectivity for histamine receptors.

Cell Proliferation and Apoptosis Studies in Cell Lines (non-human)

Antiproliferative Activity in Cancer Cell Lines (e.g., renal cancer UO-31, A549)

Specific data regarding the antiproliferative activity of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in renal cancer UO-31 or A549 lung adenocarcinoma cell lines is not available in the reviewed literature. However, the phthalazinone nucleus is a prominent scaffold in the design of antitumor agents. For instance, a series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives displayed significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, while showing no harm to normal fibroblasts. nih.gov The mechanism of action for these compounds was found to involve the arrest of the cell cycle and the induction of apoptosis. nih.gov

Induction of Apoptosis Pathways (e.g., TRAIL-induced apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Certain derivatives of the phthalazinone scaffold have demonstrated the ability to trigger apoptotic pathways in cancer cells. For instance, some 4-substituted phthalazinones are recognized as antitumor agents that function through the inhibition of poly ADP ribose polymerase (PARP), an enzyme critically involved in DNA repair and apoptosis. nih.gov

In a study focused on breast cancer cell lines, a novel phthalazine derivative, compound 12d, was shown to significantly induce total apoptotic cell death. nih.gov Treatment of MDA-MB-231 cancer cells with this compound led to a 42.5% apoptosis rate compared to 0.66% in control cells. nih.gov The compound stimulated both early apoptosis (24.2%) and late apoptosis (18.3%). nih.gov Although the direct effect of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on TRAIL-induced apoptosis is not specified, the demonstrated pro-apoptotic activity of other phthalazinone derivatives suggests that this chemical class can interfere with cancer cell survival mechanisms.

Cell Cycle Effects

The antiproliferative activity of phthalazinone derivatives has been noted in various studies. nih.govnih.gov This activity is intrinsically linked to the regulation of the cell cycle. While specific studies detailing the effects of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on different phases of the cell cycle (e.g., G1, S, G2, M) are not available in the provided research, the general anticancer properties of the scaffold suggest that modulation of cell proliferation is a potential mechanism of action. nih.govnih.gov For example, the anticancer activity of certain oxadiazol-phthalazinones has been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II, enzymes that can play roles in cell cycle progression and proliferation. nih.gov

Anti-inflammatory Activity in Cell Models (e.g., macrophage cell lines)

The phthalazinone core is associated with a spectrum of pharmacological effects, including anti-inflammatory activity. nih.gov Preclinical evaluation of anti-inflammatory potential often utilizes in vitro models, such as macrophage-like cell lines (e.g., RAW 264.7). nawah-scientific.comnih.gov In these models, an inflammatory response is typically induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nawah-scientific.commdpi.com The efficacy of a test compound is then measured by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukins (e.g., IL-1, IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nawah-scientific.comnih.govmdpi.com Although specific data on 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in such assays are not detailed, the known anti-inflammatory properties of the broader phthalazinone class suggest this is a relevant area for investigation. nih.gov

Antimicrobial Activity (e.g., antifungal, antibacterial)

Several studies have explored the antimicrobial potential of the phthalazinone scaffold against a range of pathogenic microorganisms. researchgate.netresearchgate.netnih.gov

The antifungal activity of phthalazinone derivatives has been evaluated against clinically significant yeasts. In a study screening twenty-five polysubstituted phthalazinone derivatives, one compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, was uniquely active against the standardized strain Cryptococcus neoformans ATCC 32264, showing a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov However, none of the tested compounds in that specific study inhibited the growth of Candida albicans. nih.gov

In other research, different phthalazinone analogues were found to be potent enhancers of fluconazole, a common antifungal drug, against Candida albicans. nih.gov One such compound demonstrated an EC50 of 0.015 µM in the presence of a nonlethal concentration of fluconazole. nih.gov The most active compound identified in this study, a bromophenyl phthalazinone, had an EC50 of 1 nM and was also active against several resistant clinical isolates of C. albicans. nih.gov

Antifungal Activity of Select Phthalazinone Derivatives Against Yeasts
CompoundFungal StrainActivity (MIC)Source
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneCryptococcus neoformans ATCC 3226412.5 µg/mL nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneCandida albicans> 250 µg/mL nih.gov

Dermatophytes are a group of filamentous fungi that cause infections of the skin, hair, and nails. nih.govencyclopedia.pub The antifungal screening of phthalazinone derivatives has included these organisms. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which was active against C. neoformans, also exhibited remarkable activity against standardized strains of dermatophytes. nih.gov This suggests that the phthalazinone scaffold can be modified to be effective against these filamentous fungi.

The potential of phthalazinone derivatives as antibacterial agents has also been investigated. researchgate.netresearchgate.net Studies have screened these compounds against representative Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, some newly prepared phthalazinone compounds were tested for their biological activity against bacteria such as Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net The findings from these studies indicate that certain phthalazinone derivatives exhibit promising effects against both Gram-positive and Gram-negative bacteria, highlighting the broad antimicrobial potential of this chemical class. nih.gov

Glucose Uptake Enhancement in Differentiated Skeletal Muscle Cells

There is no scientific literature available that investigates the effect of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on glucose uptake in differentiated skeletal muscle cells. The potential for this specific compound to act as a glucose uptake modulator has not been reported.

Oxidative Stress Modulation (e.g., Antioxidant properties)

Preclinical investigations into the antioxidant properties or the ability of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- to modulate oxidative stress have not been documented in the available scientific literature.

Advanced Glycation End-products (AGEs)/Receptor for Advanced Glycation End-products (RAGE) Interaction

There are no published studies on the interaction between 1(2H)-Phthalazinone, 4-(methylsulfonyl)- and Advanced Glycation End-products (AGEs) or their receptor (RAGE). Its potential role as an inhibitor or modulator of the AGE/RAGE signaling pathway has not been explored.

In Vivo Preclinical Animal Model Studies (Non-human)

Anti-inflammatory Activity (e.g., Carrageenan-induced rat paw edema model)

No in vivo preclinical studies have been published that evaluate the anti-inflammatory activity of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- . Specifically, there are no reports of its testing in the carrageenan-induced rat paw edema model or any other established animal models of inflammation. While a study on novel phthalazinone derivatives with anti-inflammatory properties was identified, it focused on compounds with a methylsulfonyl phenyl group at the 2-position of the phthalazinone ring, not the 4-position as in the compound of interest nih.gov.

Antimalarial Activity in Infected Animal Models

There is currently a lack of specific preclinical data demonstrating the antimalarial activity of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in infected animal models. General screening of nitrogen-containing heterocyclic compounds has been a strategy in the search for new antimalarial agents. anu.edu.aunih.gov Additionally, compounds containing sulfone and sulfonamide groups have been investigated for their antimalarial potential. nih.govresearchgate.net For instance, a series of trioxanes with sulfide, sulfone, and sulfonamide substituents have been synthesized and evaluated, with sulfones generally showing greater antimalarial potency than the corresponding sulfides. researchgate.net Another study investigated a sulfoxide-to-sulfone conversion as a prodrug strategy for a phosphatidylinositol 4-kinase inhibitor in a humanized mouse model of malaria, demonstrating the potential utility of the sulfone moiety in antimalarial drug design. nih.gov

Despite these broader explorations of related chemical motifs, specific in vivo studies on phthalazinone derivatives, particularly those bearing a 4-(methylsulfonyl) group, for the treatment of malaria in infected animal models have not been reported in the available scientific literature. Therefore, the potential of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- as an antimalarial agent remains hypothetical and requires experimental validation through in vitro and in vivo screening against Plasmodium species.

In Vivo Antitumor Efficacy (e.g., effects on tumor growth in animal models)

The phthalazinone scaffold is a key structural feature in a number of compounds with demonstrated antitumor activity. nih.govnih.govresearchgate.net Several phthalazinone derivatives have been investigated as inhibitors of various molecular targets involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

While direct in vivo antitumor efficacy studies for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- are not specifically documented, a study on novel 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors has shown promising results. In this research, a specific phthalazinone derivative, compound 24, demonstrated potent in vivo anti-tumor activity in a CT26 syngeneic tumor model, achieving 95% tumor growth inhibition when used in combination with an anti-PD-1 antibody. mmv.org This finding underscores the potential of the phthalazinone core to serve as a scaffold for effective anticancer agents.

Further preclinical studies, including in vivo experiments using xenograft or syngeneic tumor models, are necessary to determine the specific antitumor efficacy of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- and to understand its mechanism of action.

Receptor-Mediated Physiological Effects in Animal Models

The physiological effects of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- mediated through specific receptor interactions in animal models have not been extensively characterized in publicly available research. However, studies on related phthalazinone derivatives suggest that this chemical scaffold can be tailored to interact with various receptors, leading to distinct physiological responses.

For instance, a series of 4-substituted-2(1H)-phthalazinone derivatives were synthesized and evaluated for their effects on α-adrenoceptors. nih.gov These compounds were designed as α-adrenoceptor antagonists, and their vasodilator activities were examined both in vitro and in vivo, with some pyridazinone derivatives showing appreciable activity. nih.gov Another study focused on the design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor (AR) antagonists for potential use in prostate cancer. One of the synthesized compounds demonstrated potent inhibition of cancer cell proliferation and high binding affinity for the wild-type AR.

Mechanistic Insights and Signal Transduction Pathways Associated with 1 2h Phthalazinone, 4 Methylsulfonyl

Elucidation of Molecular Targets

1(2H)-Phthalazinone, 4-(methylsulfonyl)-, a member of the broader phthalazinone class of compounds, is recognized for its interaction with several key biological targets, primarily enzymes involved in inflammatory and cell signaling pathways. Research into phthalazinone derivatives has highlighted their potential to act as inhibitors of various kinases and other enzymes.

Specific molecular targets identified for various phthalazinone derivatives include:

Phosphodiesterase-4 (PDE4): Certain substituted phthalazinone derivatives are known to be potent inhibitors of PDE4. osf.io This enzyme is crucial for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). osf.io

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of inflammatory processes. Some oxadiazol-phthalazinone hybrids have been shown to exert their anticancer activities through the inhibition of p38 MAPK. mdpi.com

Aurora Kinases: Phthalazine derivatives have been identified as potent and selective inhibitors of the Aurora kinase family (A, B, and C), which are serine/threonine kinases essential for mitotic progression. nih.gov Their inhibition is a key strategy in anticancer therapy.

Poly (ADP-ribose) polymerase (PARP): Several 4-substituted phthalazinones are recognized as antitumor agents that function through the inhibition of PARP, an enzyme involved in DNA repair. mdpi.com

Hematopoietic Progenitor Kinase 1 (HPK1): More recent studies have identified 1(2H)-phthalazinone derivatives as potent inhibitors of HPK1, a negative regulator of T cell activation, making it a promising target for cancer immunotherapy. nih.govresearchgate.net

Androgen Receptor (AR): Derivatives with a 4-benzyl-1-(2H)-phthalazinone structure have been synthesized as nonsteroidal antagonists of the androgen receptor, which is significant in prostate cancer research. nih.gov

Interactive Table: Molecular Targets of Phthalazinone Derivatives

Molecular Target Abbreviation Function Associated Phthalazinone Type
Phosphodiesterase 4 PDE4 Degrades cAMP, modulates inflammation 2-substituted phthalazinones osf.io
p38 Mitogen-Activated Protein Kinase p38 MAPK Regulates inflammatory responses Oxadiazol-phthalazinones mdpi.com
Aurora Kinases - Regulate mitosis General phthalazine derivatives nih.gov
Poly (ADP-ribose) polymerase PARP DNA repair 4-substituted phthalazinones mdpi.com
Hematopoietic Progenitor Kinase 1 HPK1 Negative regulation of T cell activation 1(2H)-phthalazinone derivatives nih.govresearchgate.net
Androgen Receptor AR Hormone receptor in male reproductive functions 4-benzyl-1-(2H)-phthalazinone nih.gov

Detailed Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, allosteric)

The mechanism of enzyme inhibition by phthalazinone derivatives can vary depending on the specific target. For many kinase inhibitors, the common mechanism is competitive inhibition at the ATP-binding site. However, other mechanisms are also observed. For instance, some corticotropin-releasing factor type-1 receptor (CRF1) antagonists exhibit insurmountable and non-competitive behavior, which has been linked to slow ligand-receptor dissociation kinetics (off-rates). scispace.com This suggests that the inhibitor binds tightly to the enzyme or receptor, preventing the natural substrate or ligand from binding effectively, even at high concentrations. This non-competitive or insurmountable antagonism can lead to a prolonged pharmacological effect. scispace.com

Receptor-Ligand Binding Kinetics and Thermodynamics

The study of receptor-ligand binding kinetics, including the association (on-rate, k₁) and dissociation (off-rate, k₋₁) constants, provides deeper insight into the pharmacological activity of a compound beyond simple affinity measurements. nih.gov For some receptor antagonists, slow dissociation rates have been shown to correlate with prolonged in vivo efficacy. nih.gov While comprehensive kinetic and thermodynamic data for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- itself are not widely available in the public domain, the principles derived from related compounds are informative. Computational methods like molecular dynamics simulations are increasingly used to estimate the thermodynamics and kinetics of drug-target binding, providing valuable information for drug discovery. nih.govrsc.org For CRF1 receptor antagonists, it was found that compounds with slow dissociation rates (t₁/₂ of several hours) demonstrated sustained pharmacodynamic effects. nih.gov This highlights the importance of kinetic parameters in defining the duration of action of a drug.

Modulation of Key Signal Transduction Pathways

1(2H)-Phthalazinone, 4-(methylsulfonyl)- and related compounds exert their cellular effects by modulating key signaling cascades that are often dysregulated in diseases like cancer and inflammatory conditions.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Its hyperactivation is a common feature in many cancers. tbzmed.ac.ir While direct targeting of the PI3K/Akt pathway by 1(2H)-Phthalazinone, 4-(methylsulfonyl)- is not extensively documented, the interconnectedness of cellular signaling means that inhibition of other pathways, such as MAPK or NF-κB, can indirectly influence PI3K/Akt activity. For example, crosstalk exists between the TNF-α-activated Akt and ERK1/2 signaling pathways. tbzmed.ac.ir Some phthalazine derivatives have been designed as dual PI3K/mTOR inhibitors, indicating the scaffold is suitable for targeting this pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.com The activation of NF-κB is often a downstream consequence of the activation of other signaling molecules, such as those in the MAPK pathway. Receptor for Advanced Glycation End-products (RAGE) activation, for instance, leads to the activation of NF-κB signaling pathways. mdpi.com By inhibiting upstream kinases like p38 MAPK, phthalazinone derivatives can effectively suppress the activation of the NF-κB pathway, contributing to their anti-inflammatory effects.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. nih.gov The p38 MAPK pathway, in particular, is strongly associated with cellular stress and inflammation. nih.gov As mentioned, certain phthalazinone derivatives have been identified as inhibitors of p38 MAPK. mdpi.com Inhibition of p38 MAPK activation can prevent the downstream phosphorylation of transcription factors, thereby blocking the production of inflammatory cytokines. nih.gov The interaction between p38 MAPK and other signaling molecules, such as caspase-9, can also regulate mitochondria-mediated apoptosis, indicating a role in cancer cell death. nih.gov

Interactive Table: Pathway Modulation by Phthalazinone Derivatives

Signaling Pathway Role of Pathway Effect of Phthalazinone Derivatives
PI3K/Akt Pathway Cell growth, survival, proliferation Indirect modulation; some derivatives are dual PI3K/mTOR inhibitors tbzmed.ac.ir
NF-κB Pathway Inflammation, gene expression Suppression via inhibition of upstream kinases mdpi.com
p38 MAPK Pathway Stress and inflammatory responses Direct inhibition by some derivatives, leading to reduced inflammation and apoptosis mdpi.comnih.gov

G Protein-Coupled Receptor (GPCR) Signaling

There is currently no scientific literature available that specifically investigates the interaction of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- with G protein-coupled receptor (GPCR) signaling pathways. Research on the broader class of phthalazinone derivatives has identified various biological targets, but specific data on the effect of the 4-(methylsulfonyl)- substitution on GPCR activity is absent. nih.govosf.iomdpi.com

Production of Proinflammatory Cytokines (e.g., TNF-α)

No direct research has been published detailing the effects of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). While some phthalazinone derivatives have been noted for their anti-inflammatory properties, this specific compound has not been evaluated in this context in the available scientific literature. mdpi.comresearchgate.net

Adenylyl Cyclase/cAMP/PKA Pathway

There is no available data from scientific studies to indicate that 1(2H)-Phthalazinone, 4-(methylsulfonyl)- has any modulatory effect on the Adenylyl Cyclase/cAMP/PKA signaling pathway. The mechanism of action for this particular compound in relation to this key second messenger system remains uninvestigated.

Inositol Phospholipid Hydrolysis

Scientific literature lacks any studies on the effect of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- on inositol phospholipid hydrolysis. Consequently, its role in the regulation of signaling pathways dependent on phospholipase C and the generation of inositol phosphates and diacylglycerol is unknown.

Role in Gene Expression and Epigenetic Regulation

Currently, there is no published research that explores the role of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in gene expression or epigenetic regulation. Studies on other phthalazinone derivatives have focused on activities such as Aurora kinase inhibition, which can have downstream effects on gene expression, but specific data for the 4-(methylsulfonyl)- derivative is not available. osf.iomedchemexpress.com

Future Directions and Unexplored Avenues for 1 2h Phthalazinone, 4 Methylsulfonyl Research

Development of Novel Derivatization Strategies

Future synthetic efforts will likely focus on strategic modifications of the 1(2H)-Phthalazinone, 4-(methylsulfonyl)- scaffold to enhance potency, selectivity, and pharmacokinetic properties. Given that the 4-position is occupied by a methylsulfonyl group, derivatization will likely target other positions on the phthalazinone ring system.

Key strategies may include:

Modification at the N-2 Position: The nitrogen at the 2-position of the phthalazinone ring is a common site for substitution. Introducing a variety of moieties, such as alkyl chains, benzyl (B1604629) groups, or more complex heterocyclic systems, could significantly impact the compound's interaction with its biological targets. nih.govnih.gov For instance, the introduction of a piperazine (B1678402) ring at this position has been a successful strategy for developing potent PARP inhibitors like Olaparib. nih.gov

Substitution on the Benzo Moiety: The aromatic ring of the phthalazinone core presents multiple sites for substitution. The addition of electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability.

Molecular Hybridization: A promising approach involves combining the phthalazinone scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.govmdpi.com For example, creating hybrids with moieties known to interact with other cancer-related targets could lead to multi-targeting agents with improved efficacy. nih.gov Researchers have successfully created phthalazinone-dithiocarbamate hybrids and pyran-linked phthalazinone-pyrazole hybrids to explore new anticancer activities. nih.govnih.gov

A summary of potential derivatization sites and their intended purpose is presented in Table 1.

Table 1: Potential Derivatization Strategies for 1(2H)-Phthalazinone, 4-(methylsulfonyl)-
Derivatization Site Example Modifying Group Potential Therapeutic Goal Reference
N-2 Position Piperazine ring Enhance PARP inhibition, improve solubility nih.gov
Benzo Ring Fluorine, Methoxy groups Modulate electronic properties, improve metabolic stability nih.gov
N-2 Position Aminoalkyl chains Introduce new pharmacophores, create hybrid molecules nih.gov

Advanced Computational Studies for Rational Design

Computational chemistry is an indispensable tool in modern drug discovery, and its application to 1(2H)-Phthalazinone, 4-(methylsulfonyl)- is a critical future direction. researchgate.net Advanced computational studies can provide deep insights into the molecule's behavior and guide the rational design of more effective derivatives.

Future computational research should include:

Molecular Docking: Docking simulations are crucial for predicting how the compound and its future derivatives will bind to known targets like PARP-1, as well as potential new targets. nih.govnih.govnih.gov These studies can help to rationalize structure-activity relationships (SAR) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, assessing the stability of the binding pose and revealing conformational changes that may occur upon binding. This can offer a more accurate prediction of binding affinity than static docking alone.

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties is essential for the early-stage evaluation of drug candidates. mdpi.com Computational models can predict parameters like oral bioavailability, blood-brain barrier permeability, and potential off-target effects, helping to prioritize the most promising derivatives for synthesis and further testing. mdpi.com

Exploration of Synergistic Effects with other Agents

A significant area of future research for 1(2H)-Phthalazinone, 4-(methylsulfonyl)-, especially if it functions as a PARP inhibitor, is its potential for synergistic effects when used in combination with other therapeutic agents. researchgate.net Combination therapies can enhance efficacy, overcome drug resistance, and potentially allow for lower doses of each agent.

Potential combination strategies to explore include:

With Chemotherapy: PARP inhibitors have shown significant synergy with DNA-damaging chemotherapeutic agents like temozolomide (B1682018) and irinotecan. researchgate.nete-crt.org By inhibiting DNA repair mechanisms, phthalazinone-based PARP inhibitors can sensitize cancer cells to the effects of these drugs. e-crt.org

With Immunotherapy: Emerging evidence suggests that PARP inhibitors can enhance the response to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). nih.gov PARP inhibition can lead to an accumulation of DNA damage, which may increase tumor neoantigen presentation and stimulate an anti-tumor immune response. nih.gov

With Other Targeted Therapies: Combining a phthalazinone derivative with inhibitors of other signaling pathways, such as those involving tyrosine kinases or the cholesterol biosynthesis pathway, could offer novel strategies to combat cancer. researchgate.netaacrjournals.org For example, the combination of PARP inhibitors with statins has been shown to have a synergistic effect on tumor cell killing. aacrjournals.org

Investigation into New Biological Targets and Pathways

While PARP is a primary target for many phthalazinone derivatives, this versatile scaffold has been shown to interact with a range of other biological targets. nih.govresearchgate.netbenthamdirect.com A crucial future direction is to screen 1(2H)-Phthalazinone, 4-(methylsulfonyl)- and its novel derivatives against a broad panel of enzymes and receptors to uncover new mechanisms of action and therapeutic applications.

Potential new targets and pathways are summarized in Table 2.

Table 2: Potential New Biological Targets for Phthalazinone Derivatives
Biological Target Therapeutic Area Reference
VEGFR-2 Cancer (Angiogenesis Inhibition) nih.govresearchgate.net
EGFR Cancer nih.govresearchgate.net
Aurora Kinase Cancer (Mitotic Inhibition) nih.govresearchgate.net
DNA Topoisomerase Cancer nih.govrsc.org
Phosphodiesterase 4 (PDE4) Inflammatory Diseases nih.gov
DNA Methyltransferase 3A (DNMT3A) Cancer (Epigenetic Regulation) acs.orgescholarship.org
Cholinesterases (AChE/BuChE) Neurodegenerative Diseases researchgate.net

Investigating these alternative targets could open up applications for 1(2H)-Phthalazinone, 4-(methylsulfonyl)- beyond oncology, potentially in inflammatory or neurodegenerative disorders. nih.govresearchgate.netnih.gov

Preclinical Efficacy in Broader Disease Models (non-human)

To translate in vitro findings into potential clinical applications, comprehensive preclinical testing in relevant non-human disease models is essential. Future research must move beyond simple cell-line-based assays to more complex systems that better mimic human diseases.

Key preclinical models for future investigation include:

Xenograft Models: Implanting human cancer cell lines into immunocompromised mice is a standard method to evaluate the in vivo anti-tumor efficacy of a compound. researchgate.net Testing 1(2H)-Phthalazinone, 4-(methylsulfonyl)- in xenograft models derived from cancers with specific genetic backgrounds (e.g., BRCA mutations) would be a critical step.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant than traditional xenografts. Evaluating the compound in a panel of PDX models could provide a better prediction of its clinical potential.

Models for Other Indications: If new biological targets are identified, the compound must be tested in appropriate animal models for those diseases. For example, if PDE4 inhibitory activity is confirmed, its efficacy could be assessed in mouse models of dermatitis or other inflammatory conditions. nih.gov Similarly, antiviral activity would be evaluated in relevant viral replication models. nih.gov

By systematically pursuing these future research avenues, the scientific community can fully elucidate the therapeutic potential of 1(2H)-Phthalazinone, 4-(methylsulfonyl)- and its derivatives, potentially adding a new and effective agent to the pharmacopeia.

Q & A

Q. What are the common synthetic routes for 4-(methylsulfonyl)-1(2H)-phthalazinone derivatives?

  • Methodological Answer: A typical approach involves nucleophilic substitution reactions under reflux conditions. For example, reacting 4-(4-methoxyphenyl)phthalazinone with amino acids (e.g., glycine or anthranilic acid) in ethanol/water yields derivatives like pyrazolophthalazines. The reaction mixture is heated for 8 hours, cooled, and purified via recrystallization . Similar protocols apply to hydrazine hydrate, forming triazolophthalazine derivatives after 6 hours of reflux .

Q. How are phthalazinone derivatives characterized structurally?

  • Methodological Answer: IR spectroscopy is critical for confirming coordination in metal complexes. For instance, the C=O stretching band in free 1(2H)-phthalazinone (~1656 cm⁻¹) shifts to 1660 cm⁻¹ upon uranyl coordination, indicating ligand-metal interaction . Elemental analysis and NMR (¹H/¹³C) are also used to verify purity and substituent positions, as seen in oxadiazol-phthalazinone derivatives .

Q. What solvents and conditions optimize recrystallization of phthalazinone products?

  • Methodological Answer: Ethanol is widely used for recrystallization due to its moderate polarity. For example, derivatives like 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one are recrystallized from dioxane or ethanol-dioxane mixtures, yielding pale yellow crystals with defined melting points (e.g., 262–264°C) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions functionalize phthalazinone derivatives?

  • Methodological Answer: The Buchwald–Hartwig amination enables C–N bond formation at the 4-position of phthalazinones. For instance, Pd catalysis couples 4-bromophthalazinone with amines to introduce alkyl/aryl amino groups, enhancing biological activity (e.g., PARP inhibitors) . This method avoids harsh conditions and improves regioselectivity compared to traditional nucleophilic substitution.

Q. What spectroscopic evidence supports metal coordination in phthalazinone-uranyl complexes?

  • Methodological Answer: IR frequency shifts in C=O (1656 → 1660 cm⁻¹) and C–H stretching bands (<3000 cm⁻¹) confirm ligand-metal coordination. Additionally, uranyl nitrate complexes with 4-(3-chloro-4-methylphenyl)phthalazinone show distinct UV-Vis absorption bands due to charge-transfer transitions . X-ray crystallography or EXAFS may further elucidate coordination geometry.

Q. How are microwave-assisted techniques applied to phthalazinone synthesis?

  • Methodological Answer: Microwave irradiation significantly reduces reaction times. For example, synthesizing 4-[(4-chlorophenyl)methyl]-2-[(2R)-pyrrolidinylmethyl]phthalazinone derivatives requires 15 minutes at 150°C in DMF, compared to hours under conventional heating . This method enhances yield and minimizes side reactions.

Q. What strategies improve synthetic efficiency of phthalazinone cores in drug development?

  • Methodological Answer: Process optimization includes replacing costly intermediates (e.g., 5-bromophthalide) with Gabriel amine synthesis from 4-chlorobenzamide. This reduces steps and improves atom economy, as demonstrated in the production of MRTX1719, a PRMT5 inhibitor . Retrosynthetic analysis aids in identifying modular building blocks (Scheme 8c) .

Key Research Gaps and Contradictions

  • and highlight conflicting approaches to phthalazinone functionalization: Pd-catalyzed methods vs. Gabriel amine synthesis . Researchers must evaluate cost, scalability, and regioselectivity for their specific applications.
  • While IR data in and consistently confirm C=O coordination, discrepancies in peak shifts (e.g., +4 cm⁻¹ vs. no shift in some oxadiazol derivatives) suggest substituent-dependent electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Phthalazinone, 4-(methylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.